C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
Description
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHIZBVTQRXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as sulfuric acid or melamine-formaldehyde resin supported sulfuric acid under microwave-accelerated solvent-free conditions . Oxidative cyclization can also be achieved using various oxidizing agents like lead tetraacetate, potassium permanganate, and ferric chloride .
Industrial Production Methods
Industrial production methods for oxadiazoles generally involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of microwave-assisted synthesis and solvent-free conditions are preferred to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar structural features.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, with distinct chemical properties and applications.
Uniqueness
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the 3-chloro-phenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
